Methenamine hippurate Methenamine hippurate Methenamine hippurate is a N-acylglycine. It is functionally related to a N-benzoylglycine.
Methenamine Hippurate is the hippurate salt form of methenamine, a prodrug and inactive weak base that slowly hydrolyzes in acidic urine to ammonia and the effective, urinary tract antiseptic formaldehyde. Formaldehyde probably exerts its antibacterial effect by denaturation of protein. Depending on the urinary concentrations, formaldehyde is either bactericidal or bacteriostatic. Formaldehyde urinary concentrations are dependent on urine pH, volume, and flow rate. Formaldehyde acts as an antibacterial agent against gram-positive and gram-negative organisms.
See also: Methenamine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 5714-73-8
VCID: VC21160777
InChI: InChI=1S/C9H9NO3.C6H12N4/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,6H2,(H,10,13)(H,11,12);1-6H2
SMILES: C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)NCC(=O)O
Molecular Formula: C15H21N5O3
Molecular Weight: 319.36 g/mol

Methenamine hippurate

CAS No.: 5714-73-8

Cat. No.: VC21160777

Molecular Formula: C15H21N5O3

Molecular Weight: 319.36 g/mol

* For research use only. Not for human or veterinary use.

Methenamine hippurate - 5714-73-8

Specification

Description Methenamine hippurate is a N-acylglycine. It is functionally related to a N-benzoylglycine.
Methenamine Hippurate is the hippurate salt form of methenamine, a prodrug and inactive weak base that slowly hydrolyzes in acidic urine to ammonia and the effective, urinary tract antiseptic formaldehyde. Formaldehyde probably exerts its antibacterial effect by denaturation of protein. Depending on the urinary concentrations, formaldehyde is either bactericidal or bacteriostatic. Formaldehyde urinary concentrations are dependent on urine pH, volume, and flow rate. Formaldehyde acts as an antibacterial agent against gram-positive and gram-negative organisms.
See also: Methenamine (has active moiety).
CAS No. 5714-73-8
Molecular Formula C15H21N5O3
Molecular Weight 319.36 g/mol
IUPAC Name 2-benzamidoacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
Standard InChI InChI=1S/C9H9NO3.C6H12N4/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,6H2,(H,10,13)(H,11,12);1-6H2
Standard InChI Key ROAIXOJGRFKICW-UHFFFAOYSA-N
SMILES C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)NCC(=O)O
Canonical SMILES C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)NCC(=O)O

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